molecular formula C12H14N2O3S B1426622 N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-80-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1426622
CAS RN: 1352999-80-4
M. Wt: 266.32 g/mol
InChI Key: JSXKFWMTFVGDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, commonly known as BOC-Glycine, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of BOC-Glycine is not well understood, and further studies are required to elucidate its mode of action. However, it is believed that BOC-Glycine may exert its effects by modulating various biochemical pathways, including the inhibition of proteases and enzymes.
Biochemical and Physiological Effects:
BOC-Glycine has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiotensin-converting enzyme (ACE) and the modulation of glutamate receptor activity. It has also been reported to exhibit antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

BOC-Glycine has several advantages as a reagent for lab experiments, including its ease of synthesis, stability, and compatibility with various solvents and reaction conditions. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on BOC-Glycine, including the development of novel synthetic methods for its preparation, the elucidation of its mechanism of action, and the exploration of its potential applications in drug discovery and biochemical studies. Further studies are also required to investigate the potential side effects and toxicity of BOC-Glycine, which will be critical for its safe use in various applications.
Conclusion:
In conclusion, BOC-Glycine is a versatile chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its ease of synthesis, stability, and compatibility with various solvents and reaction conditions make it a valuable reagent for lab experiments. Further studies are required to elucidate its mechanism of action and explore its potential applications in drug discovery and biochemical studies.

Scientific Research Applications

BOC-Glycine has been extensively used in scientific research for various purposes, including peptide synthesis, drug discovery, and biochemical studies. It is a commonly used reagent for the synthesis of peptides due to its ability to protect the amino group of glycine during peptide bond formation. BOC-Glycine is also used as a building block for the synthesis of various bioactive compounds, including protease inhibitors, enzyme inhibitors, and antimicrobial agents.

properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXKFWMTFVGDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
Reactant of Route 4
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
Reactant of Route 6
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.